

4-Methoxy-1H-indazole-3-carbaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxy-1H-indazole-3-carbaldehyde

Cat. No.: B1592887

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An In-Depth Technical Guide: **4-Methoxy-1H-indazole-3-carbaldehyde**

Foreword: The Strategic Value of the Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The indazole ring system is a prime example of such a "privileged scaffold." Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, like indole or even phenol, have cemented its importance.^[1] Indazole derivatives are at the core of numerous kinase inhibitors, including the FDA-approved drugs Axitinib and Pazopanib, demonstrating their profound impact on modern pharmacology.^[2]

This guide focuses on a specific, highly valuable derivative: **4-Methoxy-1H-indazole-3-carbaldehyde**. This molecule is not an end-product therapeutic but rather a critical synthetic intermediate—a versatile building block that empowers chemists to construct complex, biologically active molecules. Its strategic placement of methoxy and aldehyde functionalities on the indazole core makes it a cornerstone for library synthesis and lead optimization campaigns. We will delve into its fundamental properties, provide a robust synthesis protocol, and explore its functional utility in the context of advanced drug discovery.

Core Compound Profile

A foundational understanding begins with the compound's essential identifiers and physicochemical properties. This data is crucial for experimental design, from reaction setup to purification and analytical characterization.

Property	Value	Source(s)
CAS Number	898747-12-1	[3][4]
Molecular Formula	C ₉ H ₈ N ₂ O ₂	[3]
Molecular Weight	176.17 g/mol	[3]
Synonym(s)	4-Methoxy-1H-indazole-3-carboxaldehyde	[3]
SMILES	<chem>COC1=CC=CC2=C1C(=NN2)C=O</chem>	[3]
Topological Polar Surface Area (TPSA)	54.98 Å ²	[3]
LogP	1.384	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	3	[3]

Synthesis Pathway: From Indole to Indazole

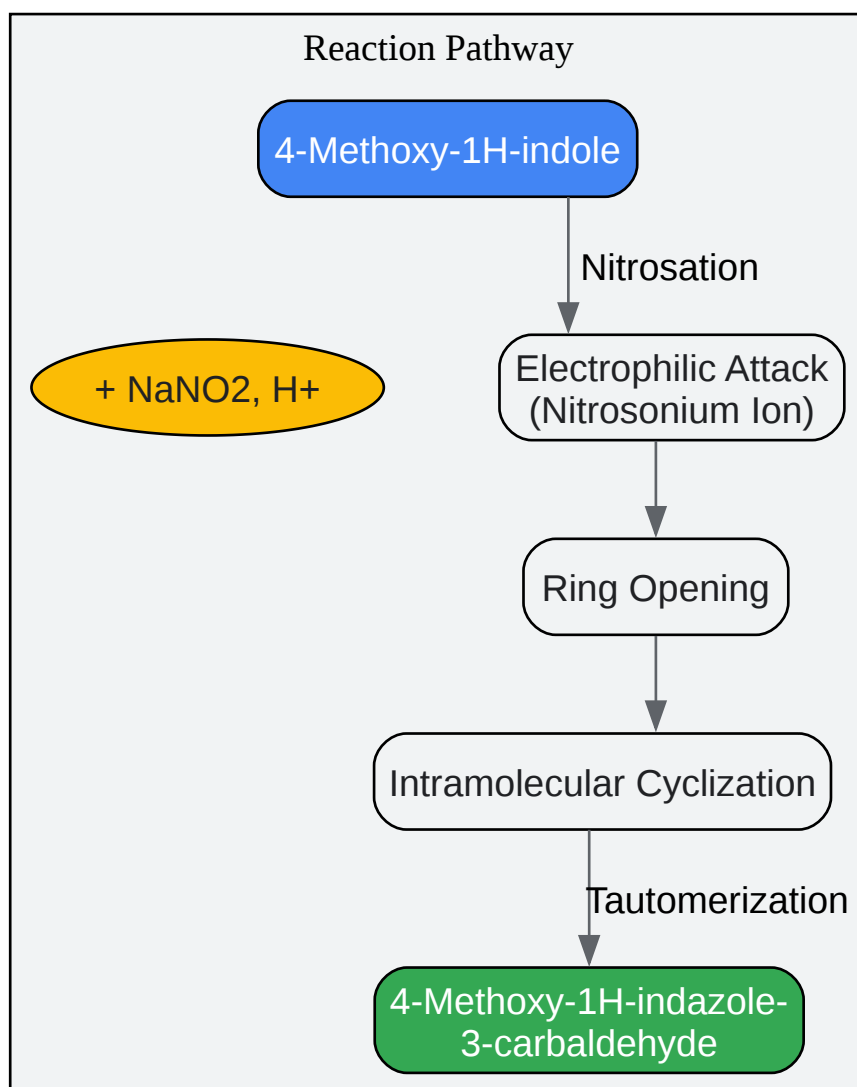
The synthesis of 1H-indazole-3-carbaldehydes is a non-trivial chemical transformation. A highly effective and increasingly adopted method involves the nitrosative rearrangement of the corresponding indole precursor. This approach is valued for its mild conditions and broad substrate scope.[2][5]

Causality of the Experimental Choice

The chosen method hinges on the electrophilic addition of a nitrosonium ion (generated in situ from sodium nitrite) to the electron-rich indole ring. This initiates a cascade involving ring-opening of the pyrrole moiety, followed by an intramolecular cyclization to form the thermodynamically stable indazole ring system. This elegant one-pot transformation is generally superior to multi-step classical methods, which may require harsher conditions or less

accessible starting materials. The procedure detailed below is adapted from a proven, optimized protocol for a closely related methoxy-substituted analogue, ensuring high confidence in its successful application.[2][5]

Proposed Reaction Mechanism



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Caption: Nitrosative rearrangement of an indole to an indazole-3-carbaldehyde.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. Adherence to all institutional safety guidelines is mandatory.

Materials:

- 4-Methoxy-1H-indole
- Sodium nitrite (NaNO_2)
- Acetic acid
- Water (H_2O)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

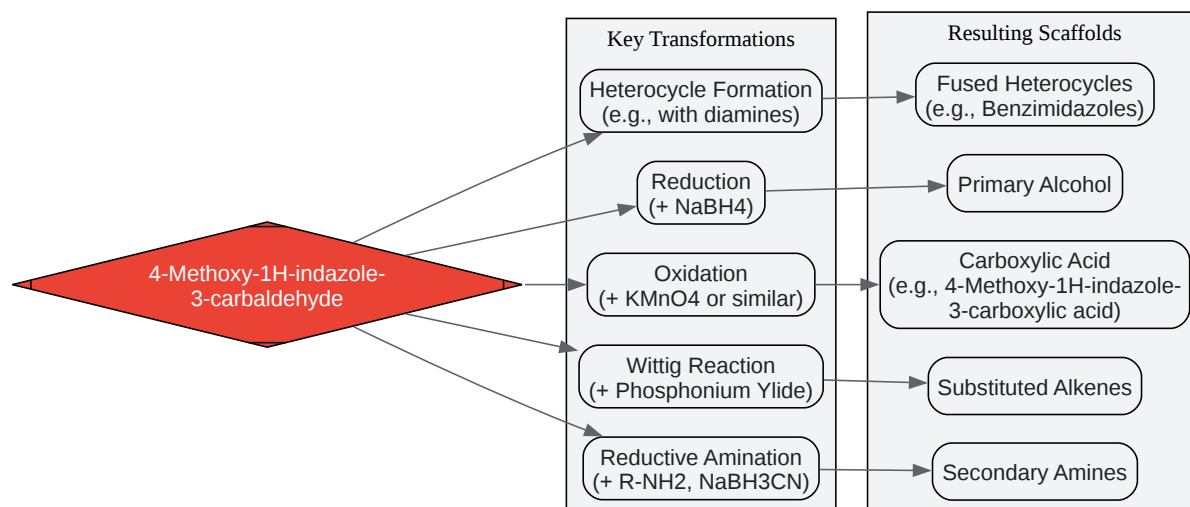
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methoxy-1H-indole (1 equivalent) in a mixture of acetic acid and water at room temperature.
- **Reagent Addition:** Cool the solution to 0-5 °C using an ice bath. Slowly add an aqueous solution of sodium nitrite (1.1 to 1.5 equivalents) dropwise over 30 minutes. The causality here is critical: slow addition prevents a dangerous exotherm and minimizes the formation of side products by maintaining a low instantaneous concentration of the highly reactive nitrosonium ion.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 3-12 hours.^[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole spot is consumed.
- **Workup:** Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3x). The organic layers are combined.

- **Washing:** Wash the combined organic layers sequentially with water (2x) and then with brine (1x). The brine wash helps to remove residual water from the organic phase.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid is purified by column chromatography on silica gel, typically using a gradient of petroleum ether and ethyl acetate as the eluent, to yield the pure **4-Methoxy-1H-indazole-3-carbaldehyde**.^{[2][5]}

Applications in Drug Discovery: A Versatile Synthetic Hub

The true value of **4-Methoxy-1H-indazole-3-carbaldehyde** lies in the synthetic versatility of its aldehyde group. This functionality serves as a reactive handle for a vast array of chemical transformations, allowing for the systematic elaboration of the indazole core to explore chemical space and optimize biological activity.^{[2][5][6]}

Synthetic Utility Workflow



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Caption: Key synthetic transformations of the 3-carbaldehyde group.

This versatility makes the compound an ideal starting point for synthesizing libraries of novel indazole derivatives for screening against various biological targets, particularly in the fields of oncology and inflammation.^{[6][7]}

Analytical Characterization: Expected Spectroscopic Signatures

While a definitive spectrum must be obtained experimentally, the structure of **4-Methoxy-1H-indazole-3-carbaldehyde** allows for the confident prediction of its key spectroscopic features based on data from closely related analogues.^{[2][8]}

- ¹H NMR:

- Aldehyde Proton (CHO): A sharp singlet expected far downfield, typically in the range of δ 10.1-10.2 ppm.[2]
- Indazole N-H: A very broad singlet, also far downfield (often $> \delta$ 13 ppm), which is characteristic of the acidic proton on the indazole ring.[2]
- Aromatic Protons: A set of multiplets corresponding to the three protons on the benzene portion of the ring system.
- Methoxy Protons (OCH₃): A sharp singlet integrating to three protons, typically around δ 3.9-4.1 ppm.
- ¹³C NMR:
 - Carbonyl Carbon (C=O): A signal in the δ 185-188 ppm range.[2]
 - Aromatic & Heterocyclic Carbons: A series of signals between δ 110-150 ppm.
 - Methoxy Carbon (OCH₃): A signal around δ 55-60 ppm.
- Infrared (IR) Spectroscopy:
 - C=O Stretch: A strong, sharp absorption band around 1670-1685 cm⁻¹. [2]
 - N-H Stretch: A broad absorption band in the region of 3200-3350 cm⁻¹. [2]
 - C-O Stretch (Methoxy): An absorption band typically found near 1250 cm⁻¹.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **4-Methoxy-1H-indazole-3-carbaldehyde** is paramount for ensuring personnel safety. The following guidelines are based on standard practices for heterocyclic aldehydes.[9][10][11]

- Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[11][12]

- Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[9][11] Ensure eyewash stations and safety showers are readily accessible.[9]
- Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[9] The compound may be a skin, eye, and respiratory irritant, typical of many aldehydes and aromatic heterocycles.[10]
- Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[9][10] It should be kept in a cool, dry, and well-ventilated place, protected from light.[9] Refrigeration (2-8°C) is recommended for long-term stability.[4]
- Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9]

Conclusion

4-Methoxy-1H-indazole-3-carbaldehyde represents more than just a catalog chemical; it is an enabling tool for innovation in drug discovery. Its well-defined structure, accessible synthesis, and highly versatile aldehyde functionality provide researchers with a reliable and powerful platform for constructing novel molecular entities. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is the first step toward unlocking its full potential in the development of next-generation therapeutics.

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- To cite this document: BenchChem. [4-Methoxy-1H-indazole-3-carbaldehyde CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592887#4-methoxy-1h-indazole-3-carbaldehyde-cas-number-and-molecular-weight]

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